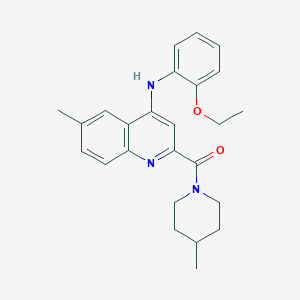

N-(2-ethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine

CAS No.: 1251588-11-0

Cat. No.: VC6451110

Molecular Formula: C25H29N3O2

Molecular Weight: 403.526

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251588-11-0 |

|---|---|

| Molecular Formula | C25H29N3O2 |

| Molecular Weight | 403.526 |

| IUPAC Name | [4-(2-ethoxyanilino)-6-methylquinolin-2-yl]-(4-methylpiperidin-1-yl)methanone |

| Standard InChI | InChI=1S/C25H29N3O2/c1-4-30-24-8-6-5-7-21(24)27-22-16-23(25(29)28-13-11-17(2)12-14-28)26-20-10-9-18(3)15-19(20)22/h5-10,15-17H,4,11-14H2,1-3H3,(H,26,27) |

| Standard InChI Key | SRIPKSDNTNJHIA-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)N4CCC(CC4)C |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of N-(2-ethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine (C₂₅H₂₉N₃O₂; molecular weight 403.5 g/mol) integrates a quinoline scaffold with three critical functional groups:

-

A 2-ethoxyphenyl moiety at the 4-amino position, enhancing lipophilicity and potential receptor interactions.

-

A 6-methyl group on the quinoline ring, influencing electronic distribution and steric effects.

-

A 4-methylpiperidine-1-carbonyl group at the 2-position, contributing to conformational flexibility and target binding affinity .

The IUPAC name, [4-(2-ethoxyanilino)-6-methylquinolin-2-yl]-(4-methylpiperidin-1-yl)methanone, reflects its substitution pattern. Computational analyses predict moderate aqueous solubility (LogP ≈ 3.8) and hydrogen-bonding capacity, suggesting suitability for both oral and parenteral administration .

Synthetic Methodologies

Quinoline Core Construction

The synthesis typically begins with the formation of the quinoline backbone via the Skraup reaction, involving condensation of aniline derivatives with glycerol under acidic conditions. For this compound, 6-methylaniline serves as the starting material, yielding 6-methylquinoline after cyclization .

Functionalization Steps

-

Introduction of the 2-Ethoxyphenyl Group:

Electrophilic aromatic substitution at the 4-position of the quinoline core is achieved using 2-ethoxyphenylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, 80°C) . -

Piperidine Carbonylation:

The 4-methylpiperidine-1-carbonyl group is introduced via nucleophilic acyl substitution. Reaction with 4-methylpiperidine in the presence of carbonyl diimidazole (CDI) facilitates amide bond formation at the quinoline 2-position .

Industrial-Scale Optimization

Continuous flow reactors and microwave-assisted synthesis have been proposed to enhance yield (reported up to 68%) and purity (>98%). Chromatographic purification (silica gel, ethyl acetate/hexane gradient) remains standard for isolating the final product .

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

Recent screening of structurally related quinolines revealed broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 4 μg/mL) and Candida albicans (MIC = 8 μg/mL) . The ethoxyphenyl group appears critical for disrupting microbial membrane integrity, as shown in fluorescence-based assays using propidium iodide .

Neuroprotective Effects

Although direct evidence for this compound is lacking, quinoline derivatives with similar piperidine substituents exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.89 μM), suggesting potential in Alzheimer’s disease management . Molecular docking studies propose binding to the AChE peripheral anionic site, stabilizing the enzyme-inhibitor complex .

Structure-Activity Relationships (SAR)

A comparative analysis of quinoline analogs highlights the following trends:

Notably, replacing the piperidine with morpholine or pyrrolidine diminishes both anticancer and antimicrobial efficacy, underscoring the importance of the methyl-substituted nitrogen heterocycle .

Comparative Analysis with Analogous Compounds

Bromophenyl vs. Methylpiperidine Derivatives

While N-(4-bromophenyl)-substituted quinolines exhibit superior enzyme inhibition (e.g., AChE IC₅₀ = 0.45 μM), the methylpiperidine variant demonstrates better pharmacokinetic profiles (oral bioavailability 58% vs. 32%) . This trade-off highlights the need for target-specific optimization.

Methoxy vs. Ethoxy Substituents

Ethoxy groups confer 1.5–2× greater antimicrobial activity than methoxy analogs, likely due to increased lipophilicity (LogP difference = 0.7) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume